molecular formula C22H26N4O3 B2757944 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide CAS No. 1448125-76-5

2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide

Katalognummer: B2757944
CAS-Nummer: 1448125-76-5
Molekulargewicht: 394.475
InChI-Schlüssel: ULDKVMJCLCIHSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is a synthetic small molecule compound designed for biochemical research. It features a phthalazinone core structure, a scaffold recognized for its significant pharmacological properties and relevance in medicinal chemistry . Compounds based on the phthalazinone structure have been extensively investigated for their potent inhibitory activity against Poly (ADP-ribose) Polymerase (PARP) enzymes . PARP enzymes, particularly PARP-1, play a critical role in the cellular DNA damage repair response. The primary research application of this compound is likely as a PARP inhibitor, a class of agents that disrupt DNA repair processes in cells . By inhibiting PARP activity, this compound is valuable for studying mechanisms of synthetic lethality, especially in cancer cells with pre-existing DNA repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations . This makes it a promising tool for oncology research, potentially for studying combination therapies with other DNA-damaging agents like chemotherapy or ionizing radiation to potentiate anti-tumor effects . The molecular structure incorporates a 2,5-dimethylfuranyl carboxamide group and a pyrrolidine-containing side chain. The pyrrolidine moiety is a common feature in drug discovery known to influence the pharmacokinetic and binding properties of molecules . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the product data sheet for detailed handling, storage, and safety information.

Eigenschaften

IUPAC Name

2,5-dimethyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-13-19(16(2)29-15)21(27)23-14-20-17-7-3-4-8-18(17)22(28)26(24-20)12-11-25-9-5-6-10-25/h3-4,7-8,13H,5-6,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDKVMJCLCIHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

  • Initial Step Formation of the Furan-3-carboxamide Backbone: : The synthesis typically begins with the formation of the furan-3-carboxamide backbone via cyclization reactions involving appropriate starting materials such as aldehydes or ketones.

  • Attachment of Dimethyl Groups:

  • Incorporation of the Phthalazinone Moiety: : The phthalazinone fragment can be synthesized separately by reacting hydrazine with phthalic anhydride followed by cyclization.

  • Coupling Steps: : The final steps involve coupling the pre-formed phthalazinone derivative with the furan-3-carboxamide scaffold through a condensation reaction facilitated by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

The large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, using continuous flow reactors or automated synthesis platforms to ensure reproducibility and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially modifying the pyrrolidine or phthalazinone moieties.

  • Reduction: : Reduction reactions can affect the carbonyl groups, converting them to alcohols or other reduced forms.

  • Substitution: : Nucleophilic or electrophilic substitution reactions might occur, particularly at the methyl groups or the furan ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents (like chlorine or bromine), or nucleophiles (such as amines or thiols).

Major Products

The products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of phthalazinones have been shown to inhibit cancer cell proliferation. A study demonstrated that certain phthalazine derivatives could effectively inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antiviral Properties

The compound's structural components suggest potential antiviral activity. Compounds with similar structures have been investigated for their ability to inhibit viral replication, particularly in the context of Hepatitis C Virus (HCV). Research on related pyrazole compounds has shown promising results in inhibiting HCV RNA replication .

Synthesis and Derivatives

The synthesis of 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide can be achieved through various methods involving multi-step reactions. The synthesis typically includes:

  • Formation of the phthalazine core.
  • Introduction of the pyrrolidine moiety.
  • Modification to achieve the final carboxamide structure.

Research has also focused on synthesizing analogs that retain biological activity while potentially improving pharmacokinetic properties .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study Demonstrated effective inhibition of cancer cell lines by phthalazine derivatives .
Antiviral Research Investigated the inhibition of HCV replication using structurally similar compounds .
Synthesis Methodology Developed synthetic routes for creating analogs with enhanced biological activity .

Wirkmechanismus

The compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine and phthalazinone groups suggests potential binding to protein active sites or involvement in signal transduction pathways. Detailed studies would be required to elucidate the exact pathways and interactions at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Naphthyridine Carboxamides

Compounds such as N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (J. Med. Chem. 2007) share a carboxamide group and a 4-oxo heterocyclic core but differ in the central ring system (naphthyridine vs. phthalazine). The adamantyl and pentyl substituents in the naphthyridine derivative enhance hydrophobicity, whereas the pyrrolidinylethyl group in the target compound introduces polar interactions .

Phthalazinone Derivatives

Phthalazinones like Olaparib (a PARP inhibitor) feature a 4-oxophthalazine core but lack the furan carboxamide and pyrrolidine-containing side chain. The target compound’s methyl-furan group may improve membrane permeability compared to bulkier substituents in clinical phthalazinones.

Quinazoline Carboxamides

Quinazolines (e.g., Gefitinib) share a bicyclic nitrogenous core but replace the phthalazine’s fused benzene ring with a pyrimidine.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Naphthyridine Carboxamide Olaparib (Phthalazinone)
Molecular Weight (g/mol) ~468 (calculated) 422 434
LogP (Predicted) ~2.5 (moderate lipophilicity) ~4.0 (highly lipophilic) 1.9
Solubility Low (due to pyrrolidine) Very low Moderate
Key Substituents Pyrrolidinylethyl, dimethylfuran Adamantyl, pentyl Fluorophenyl, piperazine

Research Findings and Methodological Insights

  • Synthesis : The target compound’s synthesis may follow routes similar to naphthyridine carboxamides, involving condensation of phthalazine intermediates with activated furan-carboxylic acid derivatives. TLC and LC-MS (as used in ) would be critical for purification and characterization.
  • Spectroscopy : 1H/13C NMR (as in ) would confirm the furan and pyrrolidine substituents, while IR could validate carbonyl groups.
  • Challenges: Limited solubility of the target compound may necessitate prodrug strategies or formulation optimization.

Biologische Aktivität

2,5-Dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may exhibit a range of biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Furan and Phthalazinone Moieties : These structures are often associated with various biological activities.
  • Pyrrolidine Ring : Known for enhancing biological activity through interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide exhibit significant biological activities, including:

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of compounds containing furan and phthalazinone structures. For instance:

  • In Vitro Studies : Compounds with similar scaffolds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antimycobacterial effects against Mycobacterium tuberculosis .
Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
M. tuberculosis8 µg/mL

Anticancer Activity

The compound's structural components suggest potential anticancer properties:

  • PARP Inhibition : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy for DNA repair mechanisms .

Case Studies

  • Synthesis and Evaluation : A study synthesized derivatives of phthalazinones and evaluated their biological activities. The derivatives showed promising results against various cancer cell lines, indicating that modifications at specific positions could enhance potency .
  • Toxicity Assessment : In assessing the toxicity of related compounds, hemolytic assays indicated that some derivatives were non-toxic at concentrations up to 200 µM, suggesting a favorable safety profile .

While specific mechanisms for 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide are still under investigation, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling, starting with the preparation of the phthalazinone core followed by functionalization with the pyrrolidine-ethyl and furan-carboxamide moieties. Key steps include:

  • Reaction Optimization : Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or THF for polar intermediates) to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate intermediates, with monitoring via TLC or HPLC .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying methyl groups at δ 2.3–2.5 ppm) and mass spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are essential for validating the compound’s structural integrity?

  • Methodological Answer : A combination of:

  • 1H/13C NMR : To confirm substituent positions (e.g., furan methyl groups, pyrrolidine ethyl chain) and assess stereochemical purity .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., C₂₃H₂₇N₅O₄) and detect isotopic patterns .
  • Elemental Analysis : Cross-checking %C, %H, and %N against theoretical values to confirm purity (>95%) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs due to the phthalazinone core’s historical affinity for ATP-binding pockets .
  • In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values, ensuring triplicate runs for statistical validity .

Advanced Research Questions

Q. How can computational methods optimize the compound’s synthesis pathway?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in key steps (e.g., amide coupling) .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions (e.g., DMF at 70°C for 12 hours) .
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., pyrrolidine ring puckering) causing signal splitting .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace specific carbons in complex spectra .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace pyrrolidine with piperidine) and test activity against target proteins .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on hydrogen bonds between the carboxamide group and kinase catalytic lysine .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to prioritize synthesis .

Q. What experimental design principles apply to scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent volume) and identify critical parameters .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Green Chemistry Metrics : Optimize E-factor (kg waste/kg product) by switching to biodegradable solvents (e.g., cyclopentyl methyl ether) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.